1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one
Description
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H14O3S/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6,12-13H,2,5,7H2,1H3 |
InChI Key |
IRQBGHFFCTUVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Preparation of the 3,4-Dihydroxyphenyl Ethanone Core
The core structure, 1-(3,4-dihydroxyphenyl)ethan-1-one , is a well-known intermediate and can be prepared by various methods including:
- Oxidation of 3,4-dihydroxyacetophenone precursors or direct synthesis via Friedel-Crafts acylation of catechol derivatives.
- Commercial availability of this intermediate (CAS No. 1197-09-7) facilitates its use as a starting material for further functionalization.
Introduction of the Propylthio Group
The key transformation to obtain 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one involves the attachment of a propylthio substituent at the alpha position of the ethanone. This can be achieved by:
- Nucleophilic substitution using alkylthiol reagents: The alpha position of the ethanone can be activated (e.g., via halogenation) to form an alpha-halo ketone intermediate, which then undergoes substitution with propanethiol.
- Direct addition to quinone intermediates: In related quinone chemistry, thiophenol or alkylthio derivatives are slowly added to quinone cores to achieve regioselective substitution at specific positions.
Catalytic and Reaction Conditions
- The reaction is often catalyzed by metal ions such as cerium, which coordinate with carbonyl and heteroatoms to favor nucleophilic attack at desired positions.
- Slow, dropwise addition of thiol reagents prevents over-substitution and favors mono-substituted products.
- Mild temperatures and inert atmospheres (nitrogen or argon) are preferred to avoid oxidation or side reactions.
Representative Preparation Procedure (Adapted from Quinone Derivative Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 1-(3,4-dihydroxyphenyl)ethan-1-one | Commercially obtained or synthesized via oxidation or acylation |
| 2 | Alpha-halogenation (e.g., using N-bromosuccinimide in acetonitrile) | Formation of alpha-bromo ketone intermediate |
| 3 | Propanethiol addition, catalyzed by cerium salts | Slow addition under inert atmosphere at room temperature |
| 4 | Workup: aqueous extraction, neutralization, and purification by recrystallization or chromatography | Removal of impurities and isolation of pure product |
Purification and Yield
- Purification typically involves solvent extraction and recrystallization from appropriate solvents such as methanol or ethyl acetate.
- Yields vary depending on reaction conditions but generally range from moderate to high (50-80%) when optimized.
- Chromatographic techniques such as high-performance liquid chromatography (HPLC) may be used for purity assessment and separation of regioisomers if formed.
Comparative Analysis of Preparation Methods
| Method Aspect | Alpha-Halogenation + Thiol Substitution | Direct Quinone Addition (Thiophenol Derivatives) |
|---|---|---|
| Starting Material | 1-(3,4-Dihydroxyphenyl)ethan-1-one | Quinone derivatives of hydroquinone cores |
| Catalyst | Cerium salts or Lewis acids | Cerium ions as catalysts |
| Reaction Conditions | Mild temperature, inert atmosphere | Dropwise addition, room temperature |
| Selectivity | High for mono-substitution | Regioselective for C-8 position |
| Yield | Moderate to high (50-80%) | High, with minimal di-substitution |
| Purification | Recrystallization, chromatography | Chromatography, recrystallization |
Research Findings and Notes
- The use of mercapto sulfonic acids as promoters in phenol-carbonyl condensations has been documented to improve yields of related compounds, suggesting potential for adaptation in propylthio substitution reactions.
- Cerium ion catalysis enhances nucleophilic attack regioselectivity, which is critical in avoiding unwanted side products in thiol addition reactions to quinone-related intermediates.
- The reaction temperature is critical; for instance, temperatures below 30°C slow the reaction, while temperatures above 55°C may promote side reactions.
- Purification steps often include neutralization with sodium hydroxide or bicarbonate and washing with water-methanol mixtures to remove color and impurities.
The preparation of This compound involves strategic synthesis starting from the catechol ethanone core, followed by selective introduction of the propylthio group. Methods employing alpha-halogenation followed by nucleophilic substitution with propanethiol under mild conditions and cerium catalysis provide regioselective and efficient routes. Purification by recrystallization and chromatographic methods ensures high purity. These methods are supported by research findings emphasizing catalyst choice, reaction conditions, and purification protocols to optimize yield and selectivity.
Chemical Reactions Analysis
Esterification and Etherification
The catechol moiety undergoes typical phenolic reactions:
-
Esterification with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DMAP) to form diesters at the 3- and 4-hydroxyl positions[^(1)].
-
Methylation using dimethyl sulfate in alkaline media, yielding 3,4-dimethoxy derivatives[^(1)].
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine | 3,4-Diacetoxy derivative | 85% | |
| Methylation | (CH₃)₂SO₄, NaOH | 3,4-Dimethoxy derivative | 78% |
Oxidation
The propylthio (-SPr) group oxidizes selectively:
-
Sulfoxide formation with H₂O₂ (30%) in acetic acid at 0–5°C[^(4)].
-
Sulfone formation using mCPBA (meta-chloroperbenzoic acid) in dichloromethane[^(4)].
| Oxidizing Agent | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 h | 92% | |
| mCPBA | Sulfone | 4 h | 88% |
Nucleophilic Substitution
The sulfur atom participates in ligand exchange reactions:
-
Displacement by iodide (KI) in acetone under reflux to form 2-iodo-1-(3,4-dihydroxyphenyl)ethanone[^(10)].
Reduction
The carbonyl group is reduced to a secondary alcohol using NaBH₄ in methanol[^(8)]:
| Reducing Agent | Product | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethanol | 25°C | 76% |
Condensation Reactions
The ketone engages in Claisen-Schmidt condensations with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form α,β-unsaturated ketones[^(7)].
Electrophilic Aromatic Substitution
The hydroxyl groups direct electrophiles to the ortho and para positions relative to the existing substituents:
-
Nitration with HNO₃/H₂SO₄ produces 5-nitro and 6-nitro derivatives[^(1)].
-
Sulfonation at 80°C yields water-soluble sulfonated products[^(1)].
Oxidative Coupling
Under alkaline conditions (pH 10–12), the catechol unit undergoes autoxidation to form dimeric quinone structures, mediated by dissolved O₂[^(9)].
Metal Complexation
The compound chelates transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and ketone groups, forming stable complexes used in catalysis[^(6)].
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions exhibit:
-
Antioxidant activity (IC₅₀ = 12 μM in DPPH assay)[^(1)].
-
Antimicrobial effects against Gram-positive bacteria (MIC = 8 μg/mL)[^(9)].
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Key Compounds:
1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethanone HCl (CAS: N/A) Substituent: Dimethylamino group. Bioactivity: Cholinergic agent; inhibits acetylcholine metabolism, enhancing cognitive function .
1-(3,4-Dihydroxyphenyl)-2-(1-ethylpropylamino)ethanone HCl (CAS: N/A) Substituent: Branched alkylamino group. Physical Property: Melting point 205–207°C .
1-(2,4-Dihydroxy-5-propylphenyl)ethanone (CAS: 63411-87-0) Substituent: Propyl group on the phenyl ring. Synthesis: Nencki reaction (zinc chloride-mediated) .
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone Sulfate (C₁₁H₁₅NO₃·½H₂SO₄) Counterion: Sulfate instead of hydrochloride. Impact: Alters solubility and crystallinity .
Structural Analysis:
- Amino vs. Thioether Groups: Amino derivatives (e.g., dimethylamino, ethylpropylamino) exhibit ionic interactions due to protonation, enhancing water solubility. In contrast, the propylthio group in the target compound introduces a non-polar, sulfur-containing linkage, likely increasing lipophilicity (logP) and membrane permeability .
- Positional Isomerism: Compounds like 1-(2,5-Dihydroxy-3-propylphenyl)ethanone (CAS: 83812-26-4) demonstrate how hydroxyl and alkyl group positioning affects intermolecular hydrogen bonding and melting points (e.g., 85°C for 1-(2,5-Dihydroxy-4-propylphenyl)ethanone vs. >200°C for hydrochloride salts) .
Physical and Chemical Properties
*Estimated based on molecular formula C₁₁H₁₄O₃S.
Key Observations:
- Melting Points: Hydrochloride salts (e.g., 205–235°C) exhibit higher melting points than non-ionic analogs due to ionic lattice stability . The target compound’s thioether group may reduce crystallinity compared to ionic derivatives.
- Solubility: Amino hydrochloride salts are highly water-soluble, whereas thioether and alkylphenyl derivatives favor organic solvents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation using 3,4-dihydroxyacetophenone and a propylthiol-containing reagent. Thionyl chloride (SOCl₂) in ethanol is often used to activate carbonyl groups for nucleophilic substitution with thiols . For thioether bond formation, controlled reaction conditions (e.g., inert atmosphere, 60–80°C) are critical to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted dihydroxyacetophenone derivatives .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the presence of the 3,4-dihydroxyphenyl group (aromatic protons at δ 6.7–7.1 ppm) and propylthio moiety (CH₂-S at δ 2.5–3.0 ppm).
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 242.08).
- X-ray crystallography : Resolve the crystal structure to confirm stereoelectronic effects of the thioether group, as demonstrated for similar dihydroxyphenyl ketones .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 280 nm .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to acute toxicity risks (H302, H312, H332) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Store in sealed, light-resistant containers at 2–8°C to prevent degradation of the catechol moiety .
Advanced Research Questions
Q. How can researchers design enzymatic inhibition assays to evaluate its activity against alkaline phosphatases (APs)?
- Methodological Answer :
- Enzyme selection : Test against tissue-specific isoforms (e.g., intestinal AP vs. placental AP) due to differential inhibition patterns .
- IC₅₀ determination : Use p-nitrophenyl phosphate (pNPP) as a substrate. Prepare compound dilutions (0.1–100 µM) in Tris buffer (pH 9.8) and monitor absorbance at 405 nm over 30 minutes .
- Controls : Include L-phenylalanine (IAP inhibitor) and levamisole (TNAP inhibitor) to validate assay specificity .
Q. How can contradictory IC₅₀ values across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted APs), as activity varies by isoform .
- Buffer optimization : Adjust Mg²⁺/Zn²⁺ concentrations, which modulate AP activity.
- Data normalization : Express inhibition relative to positive controls (e.g., 100% inhibition = 10 mM EDTA) .
Q. What strategies improve the compound’s bioavailability for in vivo neuropharmacological studies?
- Methodological Answer :
- Prodrug design : Protect catechol hydroxyls with acetyl or methyl groups to enhance blood-brain barrier penetration, followed by enzymatic hydrolysis in target tissues .
- Co-solvent systems : Use cyclodextrins or PEG-400 to increase aqueous solubility without altering thioether stability .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma and brain homogenates to quantify absorption and metabolic stability .
Q. How can structure-activity relationship (SAR) studies optimize the propylthio substituent?
- Methodological Answer :
- Analog synthesis : Replace propylthio with methylthio, isopropylthio, or aromatic thioethers to assess steric/electronic effects.
- Molecular docking : Model interactions with AP active sites (e.g., Zn²⁺ coordination) using software like AutoDock Vina. Prioritize analogs with stronger hydrogen bonding to residues like Arg166 .
- In vitro validation : Compare IC₅₀ values of analogs against AP isoforms to identify substituents enhancing selectivity (e.g., propylthio vs. benzimidazole derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
